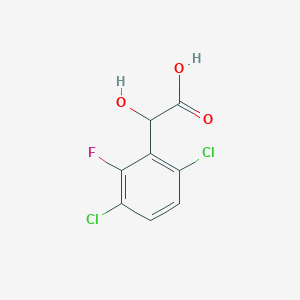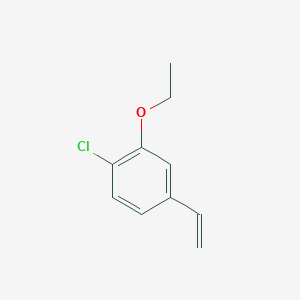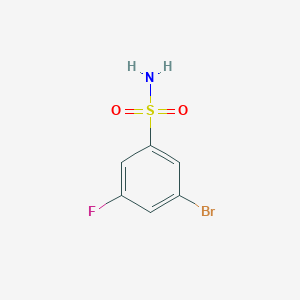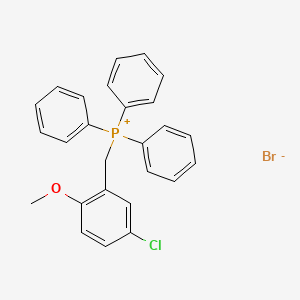![molecular formula C11H7FN2O2 B1409127 2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid CAS No. 1801266-66-9](/img/structure/B1409127.png)
2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid
説明
2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid (Fbpy) is a novel fluorescent probe that has gained significant attention in scientific research due to its unique properties. This compound has a high quantum yield, good photostability, and a long fluorescence lifetime, making it an excellent tool for studying biological systems.
作用機序
2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid works by binding to biomolecules and emitting fluorescence when excited by light. The mechanism of action of 2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid is based on the principle of fluorescence resonance energy transfer (FRET). FRET occurs when the energy from an excited fluorophore is transferred to a nearby acceptor molecule, resulting in the emission of fluorescence from the acceptor molecule. 2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid acts as a donor fluorophore and transfers its energy to the acceptor molecule, resulting in the emission of fluorescence.
Biochemical and Physiological Effects
2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid has been shown to have minimal biochemical and physiological effects on living cells. It does not affect cell viability or growth, and it does not interfere with cellular processes. 2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid has been used in live cell imaging studies, and it has been shown to be non-toxic and non-invasive.
実験室実験の利点と制限
2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid has several advantages for lab experiments, including its high quantum yield, good photostability, and long fluorescence lifetime. These properties make it an excellent tool for studying biological systems. However, 2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid has some limitations, including its limited solubility in aqueous solutions, which can affect its performance in certain experiments. Additionally, 2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid has a relatively low extinction coefficient, which can limit its sensitivity in some applications.
将来の方向性
There are several future directions for the use of 2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid in scientific research. One potential application is in the study of protein-protein interactions, where 2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid can be used to monitor the interaction of two proteins in real-time. Another potential application is in the study of enzyme activity, where 2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid can be used to monitor the activity of enzymes in living cells. Additionally, 2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid can be modified to improve its solubility and sensitivity, making it more useful in a wider range of experiments.
Conclusion
In conclusion, 2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid (2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid) is a novel fluorescent probe that has gained significant attention in scientific research due to its unique properties. 2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid has been extensively used in scientific research as a fluorescent probe to study various biological systems. Its high quantum yield, good photostability, and long fluorescence lifetime make it an excellent tool for studying biological systems. However, 2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid has some limitations, including its limited solubility in aqueous solutions and relatively low extinction coefficient. Despite these limitations, there are several future directions for the use of 2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid in scientific research.
科学的研究の応用
2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid has been extensively used in scientific research as a fluorescent probe to study various biological systems. It has been used to study the interaction of proteins with DNA, RNA, and other biomolecules. 2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid has also been used to study the localization and trafficking of proteins in living cells. Additionally, 2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid has been used to study the activity of enzymes and the binding of ligands to receptors.
特性
IUPAC Name |
6-(2-fluoropyridin-3-yl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2/c12-10-7(3-2-6-13-10)8-4-1-5-9(14-8)11(15)16/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAPJHRWJHJWLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=C(N=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide](/img/structure/B1409046.png)


![4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide](/img/structure/B1409052.png)


![Methyl 2-thien-2-ylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1409056.png)




![Ethyl 6-chloro-3-formylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1409064.png)
![2-((3-Benzoylimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone](/img/structure/B1409065.png)